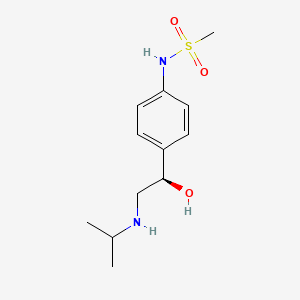

(-)-Sotalol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- involves several steps. One common method includes the reaction of 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

化学反応の分析

Types of Reactions

Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides .

科学的研究の応用

Pharmacological Profile

(-)-Sotalol functions through two principal mechanisms:

- Beta-Blockade : It non-selectively blocks beta-adrenergic receptors, which reduces heart rate and myocardial contractility.

- Class III Antiarrhythmic Activity : It prolongs the action potential duration and refractory period in cardiac tissue by blocking potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr) .

This dual action allows this compound to effectively stabilize cardiac rhythms and prevent arrhythmias.

Management of Atrial Fibrillation

This compound is widely used for the maintenance of sinus rhythm in patients with atrial fibrillation. Studies have shown its efficacy in preventing recurrences of atrial fibrillation, comparable to other antiarrhythmic agents such as propafenone and quinidine, but with better tolerance profiles .

Treatment of Ventricular Arrhythmias

It is indicated for treating life-threatening ventricular arrhythmias , including ventricular tachycardia and ventricular fibrillation. Clinical trials have demonstrated that this compound significantly reduces the frequency of these arrhythmias, with a high percentage of patients achieving substantial reductions in arrhythmia burden .

Safety and Efficacy

Despite its benefits, this compound is associated with some risks, particularly proarrhythmia , which can lead to torsades de pointes. A study auditing the use of this compound reported five cases of proarrhythmia, predominantly in female patients, highlighting the importance of dose adjustments based on renal function and patient demographics . The risk factors identified include:

- Higher doses relative to creatinine clearance.

- Female gender as a significant risk factor for adverse effects .

Efficacy of this compound in Clinical Trials

Case Study 1: Proarrhythmia Risk

A retrospective audit at John Hunter Hospital identified five cases where this compound led to new ventricular arrhythmias. The patients experienced torsades de pointes, emphasizing the need for careful monitoring and dose adjustments based on renal function and gender differences .

Case Study 2: Efficacy in Atrial Fibrillation Management

In a clinical setting, a previously healthy woman was treated with this compound following an episode of atrial fibrillation. Initially showing good response, she later developed significant QT prolongation leading to torsades de pointes after three days. This case underscores the critical need for monitoring QT intervals during therapy .

作用機序

The mechanism of action of Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- involves its dual role as a beta-adrenoceptor antagonist and a class III antiarrhythmic agent. It blocks beta-adrenergic receptors, reducing heart rate and contractility. Additionally, it prolongs the cardiac action potential duration and refractory period by inhibiting potassium channels . This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .

類似化合物との比較

Similar Compounds

Propranolol: Another beta-blocker used for treating arrhythmias but lacks class III antiarrhythmic properties.

Amiodarone: A class III antiarrhythmic agent with broader effects on ion channels but more side effects.

Metoprolol: A selective beta-1 blocker with fewer side effects on the respiratory system compared to non-selective beta-blockers.

Uniqueness

Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- is unique due to its combined beta-blocking and class III antiarrhythmic properties, making it effective in treating a wide range of cardiac arrhythmias with a relatively favorable side effect profile .

特性

CAS番号 |

30236-31-8 |

|---|---|

分子式 |

C12H20N2O3S |

分子量 |

272.37 g/mol |

IUPAC名 |

N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1 |

InChIキー |

ZBMZVLHSJCTVON-LBPRGKRZSA-N |

SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |

異性体SMILES |

CC(C)NC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |

正規SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

30236-31-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(-)-Sotalol; (R)-Sotalol; D-Sotalol; l-Sotalol; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。